REACTION_SMILES
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[Na+:14].[OH-:13].[s:1]1[c:2]([NH:6][C:7](=[S:8])[NH:9][C:10](=[O:11])[OH:12])[n:3][n:4][cH:5]1>>[s:1]1[c:2]([NH:6][C:7](=[S:8])[NH2:9])[n:3][n:4][cH:5]1
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Name
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Type
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product
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Smiles
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NC(=S)Nc1nncs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |